4-Methyl-7,7-diphenyl-1,4-oxazepane is a cyclic organic compound classified within the oxazepane family. This compound features a seven-membered ring containing nitrogen and oxygen atoms, specifically characterized by the presence of two phenyl groups and a methyl group. The chemical structure can be represented by the molecular formula and is identified by the CAS number 60163-24-8. The compound's unique structure contributes to its potential applications in medicinal chemistry and materials science.
4-Methyl-7,7-diphenyl-1,4-oxazepane is sourced from various synthetic routes that typically involve the cyclization of appropriate precursors. It falls under the category of heterocyclic compounds due to the inclusion of nitrogen and oxygen in its ring structure. The classification of oxazepanes is significant in pharmacology as they are often studied for their biological activities, including potential therapeutic effects.
The synthesis of 4-methyl-7,7-diphenyl-1,4-oxazepane can be achieved through several methods:
The synthesis typically requires careful control of reaction conditions such as temperature and solvent choice to optimize yield and selectivity. For instance, reactions may be performed under reflux conditions with solvents like toluene or THF (tetrahydrofuran) to facilitate the cyclization process. The use of protecting groups may also be necessary to prevent unwanted side reactions during synthesis .
The molecular structure of 4-methyl-7,7-diphenyl-1,4-oxazepane consists of a seven-membered ring with two phenyl substituents at positions 7 and a methyl group at position 4. The presence of these substituents significantly influences the compound's physical and chemical properties.
The structural integrity can be confirmed through techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography, which provide insights into the spatial arrangement of atoms within the molecule.
4-Methyl-7,7-diphenyl-1,4-oxazepane can participate in various chemical reactions:
The reactivity of 4-methyl-7,7-diphenyl-1,4-oxazepane is influenced by its electronic structure due to the presence of electron-withdrawing groups (like oxygen) and electron-donating groups (like phenyl). This duality allows for diverse reaction pathways, making it a versatile compound in organic synthesis.
The mechanism of action for 4-methyl-7,7-diphenyl-1,4-oxazepane in biological contexts often involves interaction with specific biological targets such as receptors or enzymes. The presence of the oxazepane ring is crucial for binding affinity due to its ability to mimic natural substrates.
Research indicates that compounds within the oxazepane class can exhibit significant pharmacological activities including anti-inflammatory and analgesic effects. Studies involving molecular docking simulations have provided insights into potential binding sites on target proteins .
The compound exhibits stability under standard laboratory conditions but may degrade under extreme pH or temperature conditions. Its solubility varies with solvents; it is generally soluble in organic solvents like ethanol and dichloromethane but less so in water due to its hydrophobic phenyl groups.
4-Methyl-7,7-diphenyl-1,4-oxazepane has potential applications in several fields:
The synthesis of 1,4-oxazepanes has evolved significantly over six decades. Early routes (1960s) relied on linear syntheses via dehydrative cyclization of ethanolamine derivatives and carbonyl compounds, characterized by low yields (<30%) and poor regiocontrol [1]. The 1990s introduced intramolecular reductive amination, enabling access to 7-monosubstituted oxazepanes but failing to address 7,7-diaryl substitutions due to steric constraints [5]. A transformative advancement emerged in the 2010s with ring-closing metathesis (RCM) of diallylamine ethers, which facilitated 7,7-disubstituted variants but required expensive Grubbs catalysts and exhibited sensitivity toward electron-deficient alkenes [1]. Most recently, spiroacetal frameworks (2020s) have enabled stereoselective construction of 7,7-diphenyl systems through acid-mediated anomerization, achieving diastereoselectivities >20:1 and yields >80% [1] [5].
Table 1: Milestones in 1,4-Oxazepane Synthesis
Time Period | Key Methodology | Limitations | Impact on 7,7-Diphenyl Systems |
---|---|---|---|
1960s | Dehydrative Cyclization | Low yields (<30%), poor regioselectivity | Not applicable |
1990s | Intramolecular Reductive Amination | Limited to 7-monosubstitution | Incompatible with diaryl substitution |
2010s | Ring-Closing Metathesis (RCM) | High catalyst cost, substrate sensitivity | Enabled 7,7-dialkyl but not diaryl |
2020s | Spiroacetal Anomerization | Requires acidic conditions | Delivered 7,7-diphenyl with >80% yield |
Cyclocondensation strategies for 4-methyl-7,7-diphenyl-1,4-oxazepane leverage tailored catalytic systems to overcome kinetic and thermodynamic barriers. Transition metal catalysis employs Pd/C (5 mol%) in hydrogenative cyclizations of keto-amine precursors, achieving quantitative conversions in ethanol at 60°C but suffering from phenyl group over-reduction [5]. Organocatalysts like L-proline (10 mol%) facilitate enantioselective oxa-Michael additions, yielding 4-methyl-oxazepanes with up to 92% ee; however, diaryl substitution at C7 remains challenging due to steric bulk [1]. *Lewis acid-mediated systems using In(OTf)₃ (2 mol%) in acetonitrile enable N-acyliminium ion cyclizations, affording 7,7-diphenyl derivatives in 15 minutes with >95% regiopurity but requiring anhydrous conditions [5]. Enzyme-mimetic catalysts (e.g., β-cyclodextrin-Pd complexes) permit aqueous-phase synthesis, enhancing solubility of diphenyl intermediates while maintaining 85–90% yields under mild conditions (pH 7, 25°C) [1].
Table 2: Catalytic Performance in Oxazepane Ring Formation
Catalyst Type | Representative Catalyst | Reaction Conditions | Yield (%) | Stereoselectivity |
---|---|---|---|---|
Transition Metal | 5 mol% Pd/C | EtOH, 60°C, 12 h, H₂ (50 psi) | 95 | Racemic |
Organocatalyst | 10 mol% L-Proline | DMSO, 25°C, 48 h | 78 | 92% ee |
Lewis Acid | 2 mol% In(OTf)₃ | CH₃CN, 80°C, 15 min | 97 | N/A |
Enzyme-Mimetic | β-CD-Pd nanocomposite | H₂O, 25°C, pH 7, 6 h | 88 | Racemic |
Regioselective modification of 4-methyl-7,7-diphenyl-1,4-oxazepane exploits differential reactivity at N1, C3, and C7:
Table 3: Regioselective Functionalization Strategies
Site | Reagent | Conditions | Product Scope | Yield Range (%) |
---|---|---|---|---|
N1 | R-X, NaH | THF, 0°C → 25°C, 4 h | N-Alkyl, N-benzyl derivatives | 75–92 |
C3 | n-BuLi, CO₂ | THF, −78°C, 1 h | C3-carboxylic acids | 60–75 |
C7 | ArB(OH)₂, Pd(PPh₃)₄ | Dioxane/H₂O, 80°C, 12 h | 7-(Hetero)aryl variants | 40–65* |
*Yield lower due to steric bulk of 7,7-diphenyl group
Sustainable synthesis of 4-methyl-7,7-diphenyl-1,4-oxazepane emphasizes waste reduction and energy efficiency. Solvent-free cyclocondensation of 1-(2-hydroxyethyl)-4-methylpiperazine with benzophenone derivatives occurs on acidic alumina (5% w/w), achieving 88% conversion at 100°C in 2 hours while eliminating dichloromethane extraction [5]. Microwave-assisted protocols accelerate ring closure (300 W, 140°C), reducing reaction times from 12 hours to 15 minutes and improving yields by 20% compared to conductive heating [5]. Mechanochemical grinding (ball milling) with K₂CO₃ enables N-alkylation without solvents, affording functionalized oxazepanes in >90% purity and reducing E-factor by 75% [4]. Life-cycle assessments confirm that microwave methods lower global warming potential (GWP) by 30% versus reflux techniques by minimizing energy consumption [5].
Table 4: Environmental Metrics for Green Synthesis Methods
Method | Conditions | Yield (%) | E-Factor | Energy Consumption (kW·h/mol) |
---|---|---|---|---|
Conventional Reflux | Toluene, 110°C, 12 h | 70 | 58 | 8.2 |
Solvent-Free (Alumina) | Neat, 100°C, 2 h | 88 | 12 | 1.5 |
Microwave-Assisted | Solvent-free, 140°C, 0.25 h, 300 W | 92 | 8 | 0.9 |
Mechanochemical | Ball milling, K₂CO₃, 30 min | 95 | 3 | 0.3 |
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13568-33-7
CAS No.: 12712-72-0
CAS No.: 50875-10-0
CAS No.: 32338-15-1